molecular formula C21H32O3 B012664 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid CAS No. 111037-11-7

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid

Número de catálogo B012664
Número CAS: 111037-11-7
Peso molecular: 332.5 g/mol
Clave InChI: HTCSKVNUTLDPJF-XZZKBPRTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid (MHT) is a synthetic analog of prostacyclin that has been extensively studied for its potential therapeutic applications. MHT is a potent vasodilator and platelet aggregation inhibitor, and has been shown to have anti-inflammatory and anti-thrombotic effects.

Mecanismo De Acción

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid activates the prostacyclin receptor, which is a G protein-coupled receptor that is coupled to adenylate cyclase. Activation of adenylate cyclase leads to the production of cyclic AMP, which activates protein kinase A (PKA) and subsequently leads to the phosphorylation of various target proteins. The activation of PKA by 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid leads to the inhibition of platelet aggregation and the relaxation of vascular smooth muscle cells.

Efectos Bioquímicos Y Fisiológicos

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have potent vasodilatory effects, which can lead to a decrease in blood pressure. 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid also inhibits platelet aggregation, which can prevent the formation of blood clots. In addition, 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have anti-inflammatory effects, which can reduce the severity of inflammatory diseases such as rheumatoid arthritis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid in lab experiments is that it is a synthetic analog of prostacyclin, which is a naturally occurring molecule in the body. This makes it easier to study the effects of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid on various physiological processes. However, one limitation of using 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid is that it is a synthetic molecule, which means that its effects may not be identical to those of prostacyclin.

Direcciones Futuras

There are several future directions for the study of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid. One area of research is the development of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid analogs that have improved pharmacokinetic properties. Another area of research is the study of the effects of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid on various disease conditions, such as pulmonary hypertension and thrombosis. Additionally, the development of new methods for the synthesis of 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid could lead to the production of larger quantities of the molecule for use in research and potential therapeutic applications.

Métodos De Síntesis

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid can be synthesized through a multi-step process starting from eicosapentaenoic acid (EPA) or its methyl ester. The first step involves the conversion of EPA to a key intermediate, 5,6-epoxy-15-hydroxyeicosatetraenoic acid (5,6-EHT), through the use of m-chloroperbenzoic acid. The 5,6-EHT is then subjected to a ring-closing metathesis reaction using Grubbs' catalyst to form the methano bridge. The final step involves the reduction of the carbonyl group to form 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid.

Aplicaciones Científicas De Investigación

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been studied for its potential therapeutic applications in various disease conditions such as hypertension, pulmonary hypertension, and thrombosis. 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have potent vasodilatory effects by activating the prostacyclin receptor, which leads to the activation of adenylate cyclase and subsequent production of cyclic AMP. 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has also been shown to inhibit platelet aggregation by inhibiting the activation of platelet integrin αIIbβ3. In addition, 5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Propiedades

Número CAS

111037-11-7

Nombre del producto

5,6-Methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid

Fórmula molecular

C21H32O3

Peso molecular

332.5 g/mol

Nombre IUPAC

4-[(1R,2R)-2-[(1E,3E,5Z,7E,9S)-9-hydroxytetradeca-1,3,5,7-tetraenyl]cyclopropyl]butanoic acid

InChI

InChI=1S/C21H32O3/c1-2-3-8-14-20(22)15-10-7-5-4-6-9-12-18-17-19(18)13-11-16-21(23)24/h4-7,9-10,12,15,18-20,22H,2-3,8,11,13-14,16-17H2,1H3,(H,23,24)/b6-4+,7-5-,12-9+,15-10+/t18-,19-,20+/m1/s1

Clave InChI

HTCSKVNUTLDPJF-XZZKBPRTSA-N

SMILES isomérico

CCCCC[C@@H](/C=C/C=C\C=C\C=C\[C@@H]1C[C@H]1CCCC(=O)O)O

SMILES

CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O

SMILES canónico

CCCCCC(C=CC=CC=CC=CC1CC1CCCC(=O)O)O

Sinónimos

5,6-methano-15-hydroxy-7,9,11,13-eicosatetraenoic acid
MT-HETE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.